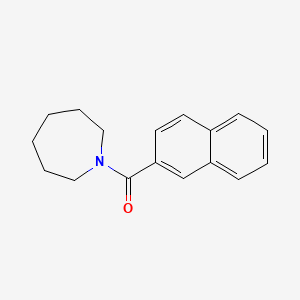
Azepan-1-yl(naphthalen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepan-1-yl(naphthalen-2-yl)methanone is a chemical compound that features a unique structure combining an azepane ring and a naphthalene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both azepane and naphthalene structures within a single molecule provides a platform for diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Azepan-1-yl(naphthalen-2-yl)methanone typically involves the reaction of naphthalene-2-carboxylic acid with azepane in the presence of a coupling agent. One common method includes the use of carbodiimide reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group of azepane. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Azepan-1-yl(naphthalen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives under the influence of strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the methanone linkage can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Hydroxylated azepan-1-yl(naphthalen-2-yl)methanol.
Substitution: Alkylated or acylated this compound derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of Azepan-1-yl(naphthalen-2-yl)methanone involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The azepane ring can interact with various enzymes, inhibiting their activity and leading to therapeutic effects. The compound’s ability to modulate multiple pathways makes it a versatile candidate for drug development .
Comparaison Avec Des Composés Similaires
Azepan-1-yl(naphthalen-1-yl)methanone: Similar structure but with the naphthalene moiety attached at a different position.
Azepan-1-yl(phenyl)methanone: Lacks the extended aromatic system of naphthalene, resulting in different reactivity and biological activity.
Naphthalen-2-yl(phenyl)methanone: Contains a phenyl group instead of an azepane ring, leading to distinct chemical properties.
Uniqueness: Azepan-1-yl(naphthalen-2-yl)methanone is unique due to the combination of the azepane ring and naphthalene moiety, which imparts a distinct set of chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a compound of significant interest for further research and development .
Propriétés
IUPAC Name |
azepan-1-yl(naphthalen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-17(18-11-5-1-2-6-12-18)16-10-9-14-7-3-4-8-15(14)13-16/h3-4,7-10,13H,1-2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDSTONGQGQEKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
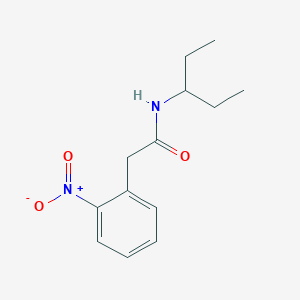
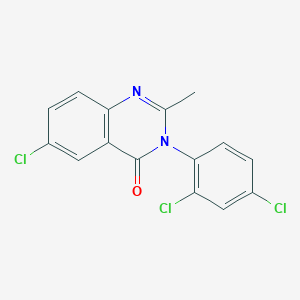
![9-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5748097.png)
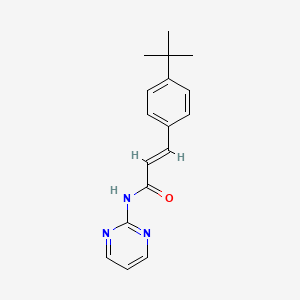
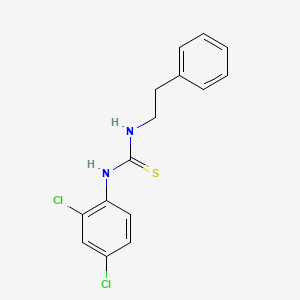
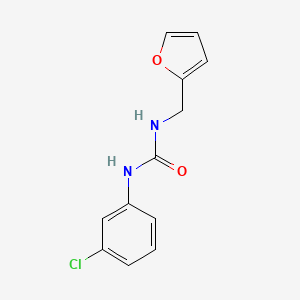
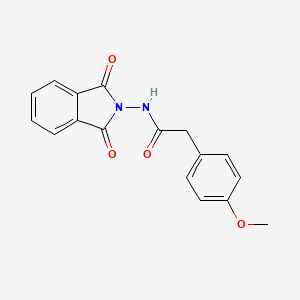
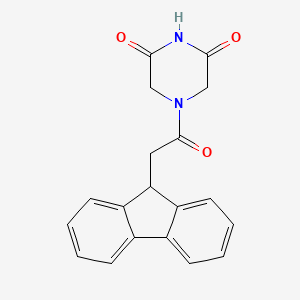
![N-(2-ethoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5748145.png)
![N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5748155.png)
![N-[3-(acetylamino)-4-chlorophenyl]butanamide](/img/structure/B5748169.png)
![5,13,15-trimethyl-10,13,15-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(17),2(7),3,5,8,11-hexaene-14,16-dione](/img/structure/B5748184.png)
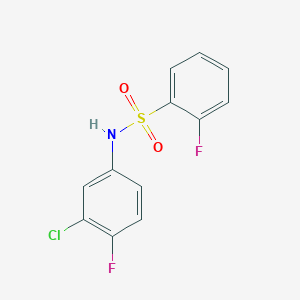
![N-[(2-nitrophenyl)methyl]adamantan-2-amine](/img/structure/B5748201.png)
